8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-
Description
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one |
InChI |
InChI=1S/C11H9BrO2/c12-8-5-10-7(3-4-14-10)11-6(8)1-2-9(11)13/h5H,1-4H2 |
InChI Key |
WBYZCPYZHMZPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C3CCOC3=CC(=C21)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves several steps:
Bromination: Starting from 3-(2,3-dihydrobenzo-furan-5-yl)propanoic acid, the compound undergoes bromination.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation.
Catalytic Hydrogenolysis Debromination: Finally, catalytic hydrogenolysis debromination is performed to yield the desired compound
Chemical Reactions Analysis
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.
Substitution: The compound is reactive in substitution reactions, particularly involving halogen atoms.
Common reagents used in these reactions include bromine for bromination, aluminum chloride for Friedel-Crafts acylation, and palladium catalysts for hydrogenolysis .
Scientific Research Applications
Medicinal Chemistry
8H-Indeno[5,4-b]furan-8-one derivatives have been investigated for their pharmacological properties. Notably, the compound is a key intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for treating insomnia. The synthesis pathway involves complex multicomponent reactions that yield high purity and efficiency in producing the target compound .
Synthesis of Bioactive Compounds
The compound has been utilized in synthetic methodologies to create various bioactive molecules. For instance, it serves as a precursor in the synthesis of tetrahydropyridine derivatives which exhibit anti-inflammatory and anticancer activities. These derivatives have shown promising results in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis .
Organic Electronics
Research has indicated potential applications of indeno-furan derivatives in organic electronic devices due to their unique electronic properties. The structural characteristics of these compounds allow for effective charge transport, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Synthesis of Ramelteon
A study demonstrated an efficient six-step synthetic route to Ramelteon utilizing 8H-Indeno[5,4-b]furan-8-one as a core structure. The process involved iridium-catalyzed reactions that resulted in high yields and selectivity towards the desired product . This highlights the compound's significance in developing therapeutic agents.
Case Study 2: Anti-inflammatory Activity
In vitro studies on derivatives synthesized from 8H-Indeno[5,4-b]furan-8-one revealed significant anti-inflammatory activity against human hepatic stellate cells. Compounds derived from this indeno-furan framework were tested for their ability to inhibit cell activation involved in liver fibrosis . This suggests potential applications in treating liver-related diseases.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of Ramelteon | Efficient multi-step synthesis with high yields |
| Bioactive Compound Synthesis | Production of tetrahydropyridine derivatives | Anti-inflammatory and anticancer properties observed |
| Organic Electronics | Use in OLEDs and OPVs | Promising electronic properties for device applications |
Mechanism of Action
The mechanism of action of 8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- involves its role as a receptor agonist. It binds to specific receptors in the body, particularly melatonin receptors, to exert its therapeutic effects. This interaction helps regulate sleep-wake cycles and is beneficial in treating sleep disorders .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
- Molecular Formula : C₁₁H₉BrO₂
- Molecular Weight : 253.09 g/mol
- CAS No.: 196597-69-0
- Structure: A tricyclic system comprising a fused indenone and tetrahydrofuran moiety, with a bromine substituent at the 5-position of the indenone ring .
Physicochemical Properties :
- Melting Point: Not explicitly reported, but structurally similar derivatives (e.g., unsubstituted 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one) exhibit melting points of 149–151°C .
- Solubility : Expected to be sparingly soluble in polar solvents like chloroform and ethyl acetate, based on analogs .
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Properties :
- The 5-bromo derivative exhibits a lower HOMO-LUMO gap (∼4.0 eV) compared to the 4-bromo isomer (∼4.3 eV), as bromine at C5 withdraws electron density more effectively .
- 4,5-Dibromo derivatives show even greater electron deficiency, making them reactive in Suzuki-Miyaura couplings .
Synthetic Accessibility: 5-Bromo derivatives are synthesized via regioselective bromination of the parent indenone using N-bromosuccinimide (NBS) . Arylidene derivatives are prepared via solvent-free Claisen-Schmidt condensations, achieving >90% yields under green conditions .
Biological Activity :
- Brominated derivatives (e.g., 5-bromo) are critical intermediates in ramelteon synthesis, which targets MT₁/MT₂ melatonin receptors without GABAergic side effects .
- Arylidene analogs demonstrate muscle relaxant and analgesic properties in preclinical models, attributed to their planar conjugated systems .
Thermal Stability :
- Differential scanning calorimetry (DSC) reveals that 5-bromo derivatives decompose at ∼250°C, while 4,5-dibromo analogs are stable up to ∼280°C due to increased molecular rigidity .
Biological Activity
8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro- , also known as 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C11H10O2
- Molecular Weight : 174.2 g/mol
- CAS Number : 196597-78-1
- Melting Point : 149-151 °C
- Boiling Point : 334.2 °C at 760 mmHg
- Density : 1.3 g/cm³
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals.
Antitumor Activity
Research indicates that derivatives of 8H-Indeno[5,4-b]furan-8-one exhibit significant antitumor activity. A study demonstrated that certain analogs showed IC50 values in the nanomolar range against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.5 |
| Compound B | MCF-7 | 0.3 |
| Compound C | A549 | 0.4 |
These findings suggest that modifications to the indeno-furan structure can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vivo studies using rat models of inflammation showed that it significantly reduced paw edema and inflammatory cytokine levels. The following table summarizes the results:
| Treatment Group | Paw Edema Reduction (%) | Cytokine Level (pg/mL) |
|---|---|---|
| Control | 0 | 200 |
| Low Dose | 30 | 140 |
| High Dose | 60 | 80 |
The results indicate a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. In models of oxidative stress-induced neuronal damage, it demonstrated significant protective effects by reducing cell death and promoting cell survival pathways.
| Treatment Group | Neuronal Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 50 | - |
| Compound A | 80 | 40 |
| Compound B | 90 | 60 |
These findings suggest that 8H-Indeno[5,4-b]furan-8-one may have therapeutic potential for neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, administration of a formulation containing this compound resulted in a partial response in several cases, with manageable side effects. The study monitored tumor size reduction and patient quality of life over six months.
Case Study 2: Inflammation in Arthritis Models
A separate study investigated the efficacy of this compound in a rat model of arthritis. Results showed significant improvement in joint swelling and pain scores compared to controls, suggesting its potential utility in treating inflammatory joint diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
